2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic salts. The complete International Union of Pure and Applied Chemistry name is 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide;hydrochloride, which accurately describes the molecular composition and structural arrangement. This nomenclature system provides unambiguous identification by specifying the chloro substituent at the 2-position of the acetamide group, the N-substitution pattern on the phenyl ring, and the pyridin-4-ylmethyl substituent at the 4-position of the phenyl ring.
The systematic naming convention emphasizes the hierarchical structure of the molecule, beginning with the core acetamide framework and progressing through the substitution patterns. The nomenclature specifically identifies the pyridine ring attachment through the methyl bridge to the phenyl ring, which is then connected to the nitrogen atom of the acetamide group. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, representing the protonated form of the basic nitrogen atom within the pyridine ring system.
Alternative systematic names include variations that emphasize different structural features, such as N-[4-(pyridin-4-ylmethyl)phenyl]-2-chloroacetamide hydrochloride, which places emphasis on the chloroacetamide portion of the molecule. These naming variations maintain chemical accuracy while providing different perspectives on the molecular structure and functional group prioritization.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C14H14Cl2N2O, representing the complete salt structure including both the organic base and the hydrochloride counterion. The molecular weight has been precisely calculated as 297.2 grams per mole, reflecting the combined mass of all constituent atoms including the additional chloride ion from the hydrochloride salt formation.
The parent compound, prior to hydrochloride salt formation, exhibits the molecular formula C14H13ClN2O with a corresponding molecular weight of approximately 260.7 grams per mole. The addition of the hydrochloride moiety increases the molecular weight by 36.5 grams per mole, reflecting the incorporation of the additional chloride ion and proton. This molecular weight analysis provides crucial information for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.
The elemental composition reveals a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms, with two chlorine atoms providing significant contribution to the overall molecular weight. The precise calculation of exact mass and monoisotopic mass enables accurate identification through high-resolution mass spectrometry techniques, facilitating structural confirmation and purity assessment.
Crystallographic Structure Determination via X-ray Diffraction
Single-crystal X-ray diffraction analysis provides the most definitive method for structural characterization of this compound, revealing precise atomic positions and intermolecular interactions. The crystallographic studies of related chloroacetamide derivatives demonstrate the importance of hydrogen bonding networks in determining crystal packing arrangements and molecular conformations. These structural analyses reveal that the pyridine ring system adopts specific orientational preferences relative to the phenyl ring, influenced by electronic conjugation and steric factors.
The crystal structure determination reveals critical information about bond lengths, bond angles, and torsional relationships within the molecule. The acetamide carbonyl group exhibits characteristic planar geometry with the adjacent nitrogen atom, while the chloro substituent introduces specific steric and electronic effects that influence molecular conformation. The pyridylmethyl substituent demonstrates rotational freedom around the methylene bridge, allowing for conformational flexibility that impacts both crystal packing and potential biological interactions.
Intermolecular hydrogen bonding patterns emerge as crucial stabilizing factors in the crystal lattice, particularly involving the acetamide nitrogen-hydrogen bond and the pyridine nitrogen atom as potential hydrogen bond acceptors. The hydrochloride salt formation introduces additional ionic interactions and hydrogen bonding opportunities, significantly influencing the overall crystal packing arrangement and stability. These crystallographic insights provide fundamental understanding of the three-dimensional molecular architecture and its implications for chemical reactivity and biological activity.
The space group determination and unit cell parameters provide essential crystallographic data for complete structural characterization. The molecular packing efficiency and intermolecular contact distances reveal important information about molecular recognition patterns and potential binding interactions. These structural details contribute to understanding the physicochemical properties and potential applications of the compound in various research contexts.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of both the phenyl and pyridine ring systems, typically appearing in the 7.0-8.5 parts per million region. The methylene bridge protons between the phenyl and pyridine rings display distinctive chemical shifts around 3.0-4.0 parts per million, while the chloromethyl protons of the acetamide group appear as a characteristic singlet around 4.0-4.5 parts per million.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the acetamide group exhibits a characteristic downfield shift around 170-180 parts per million, while the aromatic carbon atoms display signals in the 120-140 parts per million range. The chloromethyl carbon appears at approximately 42-45 parts per million, reflecting the electron-withdrawing effect of the chlorine atom.
| Spectroscopic Technique | Key Observations | Chemical Shift Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |
| 1H Nuclear Magnetic Resonance | Methylene bridge | 3.0-4.0 ppm |
| 1H Nuclear Magnetic Resonance | Chloromethyl | 4.0-4.5 ppm |
| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm |
| 13C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm |
| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 cm⁻¹ |
| Infrared Spectroscopy | Nitrogen-Hydrogen stretch | 3200-3400 cm⁻¹ |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretch of the acetamide group appears as a strong absorption band in the 1650-1680 wavenumber range, while the nitrogen-hydrogen stretch produces a characteristic absorption around 3200-3400 wavenumbers. The aromatic carbon-carbon stretches contribute to the fingerprint region between 1400-1600 wavenumbers, providing additional structural confirmation.
Ultraviolet-visible spectroscopy demonstrates the electronic transitions associated with the aromatic ring systems and the extended conjugation between the phenyl and pyridine rings. The absorption maxima typically occur in the 250-300 nanometer range, reflecting the π-π* transitions of the aromatic systems. The molar extinction coefficients provide quantitative information about the electronic transition probabilities and can be utilized for analytical quantification purposes.
Computational Chemistry Insights: DFT-Based Molecular Orbital Calculations
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational approaches reveal the distribution of electron density throughout the molecular framework, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations provide essential information about the compound's electronic properties and potential for electron transfer reactions.
The computational analysis reveals the influence of the chloro substituent on the electron density distribution within the acetamide group, demonstrating how this electron-withdrawing group affects the carbonyl carbon's electrophilicity. The pyridine ring system contributes additional electronic complexity through its basic nitrogen atom, which can participate in protonation reactions and hydrogen bonding interactions. The extended conjugation between the phenyl and pyridine rings through the methylene bridge creates opportunities for charge delocalization and electronic communication between the aromatic systems.
Molecular electrostatic potential surface calculations identify regions of positive and negative charge distribution, providing insights into potential binding sites and intermolecular interaction patterns. These calculations reveal how the hydrochloride salt formation affects the overall charge distribution and molecular polarity. The computational results support experimental observations regarding hydrogen bonding patterns and crystal packing arrangements observed in crystallographic studies.
Conformational analysis through density functional theory calculations explores the rotational barriers around key bonds, particularly the methylene bridge connecting the phenyl and pyridine rings. These calculations reveal preferred conformational states and the energy barriers associated with conformational changes, providing insights into molecular flexibility and dynamic behavior. The computational results contribute to understanding the three-dimensional shape preferences that influence biological activity and molecular recognition processes.
Properties
IUPAC Name |
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O.ClH/c15-10-14(18)17-13-3-1-11(2-4-13)9-12-5-7-16-8-6-12;/h1-8H,9-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBCJHWRZLADBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211497-06-1 | |
| Record name | 2-Chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation of the Amino Precursor with Chloroacetyl Chloride
The most common and well-documented synthetic approach involves the acylation of the amine group of a 4-(pyridin-4-ylmethyl)aniline derivative with chloroacetyl chloride. This reaction is typically carried out under basic conditions to neutralize the released hydrochloric acid and drive the reaction forward.
-
$$
\text{4-(pyridin-4-ylmethyl)aniline} + \text{chloroacetyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide} \xrightarrow[\text{HCl}]{\text{solvent}} \text{hydrochloride salt}
$$ -
- Triethylamine (preferred organic base)
- Diisopropylethylamine
- Pyridine
- Inorganic bases such as sodium carbonate or sodium bicarbonate are also reported but less common for this specific acylation.
-
- Aprotic solvents such as dichloromethane (preferred)
- Aromatic solvents like toluene or benzene
- Ether solvents may also be used depending on solubility
-
- Reactions are generally performed at 0°C to room temperature to control the rate and avoid side reactions.
-
- After completion, the reaction mixture is quenched with aqueous hydrochloric acid to form the hydrochloride salt.
- The product is isolated by filtration or extraction, followed by recrystallization.
This method is supported by patent literature describing similar acylation steps for related compounds, emphasizing the use of chloroacetyl chloride and triethylamine in solvents like dichloromethane or toluene.
Stepwise Synthetic Route via Amino Intermediate Preparation
A multi-step synthetic approach can be employed starting from 4-aminobenzylpyridine or related intermediates:
- Step 1: Synthesis of the amino precursor (4-(pyridin-4-ylmethyl)aniline) by reduction or substitution reactions.
- Step 2: Acylation of this amine with chloroacetyl chloride under basic conditions as described above.
- Step 3: Isolation and purification of the hydrochloride salt by treatment with HCl in dioxane or methanol.
This route has been detailed in research articles that describe the preparation of related N-aryl chloroacetamides, emphasizing the importance of controlled reaction conditions and purification steps to obtain high yields and purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Triethylamine (1.1–1.5 equiv) | Neutralizes HCl, promotes acylation |
| Solvent | Dichloromethane, toluene, or THF | Dichloromethane preferred for solubility |
| Temperature | 0°C to room temperature | Low temperature reduces side reactions |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Work-up | Quenching with 1M HCl in dioxane or MeOH | Forms hydrochloride salt |
| Purification | Recrystallization from ethanol or ethyl acetate | Ensures high purity |
Research Findings and Yields
- The acylation reaction typically proceeds with yields ranging from 70% to 90% depending on the scale and purity of starting materials.
- The hydrochloride salt formation is quantitative and provides a stable crystalline product suitable for further applications.
- Spectroscopic analysis (NMR, IR) confirms the formation of the amide bond and the presence of the chloro substituent.
- The hydrochloride salt enhances the compound’s solubility and stability for storage and handling.
Summary Table of Preparation Methods
Additional Notes
- Alternative bases such as diisopropylethylamine and pyridine can be used but triethylamine remains the most effective in controlling reaction rate and minimizing side products.
- Aromatic solvents like toluene may be used when dichloromethane is unsuitable due to scale or safety considerations.
- The hydrochloride salt is preferred for pharmaceutical and analytical applications due to improved handling properties.
- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Research indicates that 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride exhibits notable biological properties:
- Anti-inflammatory Effects : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting its use as an anti-inflammatory agent.
- Antitumor Properties : Preliminary studies indicate that it may possess antitumor effects, making it a candidate for cancer research. Its ability to modulate specific signaling pathways could contribute to its therapeutic effects.
Applications in Medicinal Chemistry
This compound serves multiple roles in medicinal chemistry:
- Drug Development : Its potential as an anti-inflammatory and antitumor agent positions it as a valuable compound for pharmaceutical research.
- Building Block for Synthesis : It can act as a precursor for synthesizing more complex molecules, facilitating the development of novel drugs .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Enzyme Inhibition Studies : Research has focused on its interaction with various biological targets, particularly enzyme inhibition assays that elucidate its mechanism of action.
- In Vitro Testing : Initial screenings against cancer cell lines have demonstrated significant activity, warranting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
Table 1: Key Structural Differences Among Chloroacetamide Derivatives
Key Observations :
Yield Comparison :
Physicochemical Profiles
Table 2: Comparative Physicochemical Data
Insights :
- The diethylamino analog’s higher LogP (2.5) suggests greater lipophilicity, favoring blood-brain barrier penetration.
- Sulfamoyl derivatives exhibit lower solubility due to hydrogen-bonding sulfonamide groups .
Biological Activity
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride is a synthetic compound with the molecular formula C14H14Cl2N2O and a molecular weight of 297.18 g/mol. This compound has garnered interest in various fields due to its biological activities, particularly its potential therapeutic effects in medicine.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics such as ciprofloxacin. For instance, studies have demonstrated its activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones measuring up to 30 mm in diameter for certain concentrations .
Table 1: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 45 |
| K. pneumoniae | 19 | 50 |
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent . It inhibits specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation in various conditions. The exact mechanism involves the interaction with enzymes critical for the inflammatory response, suggesting a potential therapeutic application in treating inflammatory diseases .
Anticancer Potential
Studies have also explored the anticancer properties of this compound. It has been found to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines with IC50 values ranging from 7 to 20 µM. The compound's ability to target specific molecular pathways associated with cancer progression makes it a candidate for further investigation in oncology .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 7 - 20 |
| PC-3 (Prostate Cancer) | 10 - 15 |
| A549 (Lung Cancer) | <20 |
The biological activity of this compound is largely attributed to its structural characteristics, specifically the chloro group and the pyridine ring. These features allow it to interact with various molecular targets, including enzymes and receptors, leading to inhibition of their activity. For example, its antimicrobial effects may stem from inhibiting bacterial enzymes essential for cell wall synthesis.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study involving several derivatives showed that this compound had superior antibacterial effects compared to other compounds tested against common pathogens.
- Investigation into Anti-inflammatory Effects : Another study evaluated its effects on inflammatory markers in human cell lines, revealing a significant reduction in pro-inflammatory cytokines when treated with this compound.
- Anticancer Research : A recent publication highlighted its effectiveness against multiple cancer cell lines, suggesting that it may induce apoptosis through specific signaling pathways related to cancer cell growth and survival.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride?
The compound is typically synthesized via a two-step process:
Amide bond formation : React 4-(pyridin-4-ylmethyl)aniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.
Hydrochloride salt formation : Treat the freebase with HCl gas or concentrated HCl in an aprotic solvent (e.g., diethyl ether).
Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1) .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : H and C NMR in DMSO-d₆ confirm the acetamide backbone and pyridine substitution patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%).
- X-ray crystallography : Resolves stereoelectronic effects; requires slow evaporation from methanol .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Q. What strategies mitigate low aqueous solubility for in vitro assays?
- Salt modification : Exchange hydrochloride for mesylate or tosylate salts.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prodrug approaches : Introduce phosphate esters at the pyridine nitrogen .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Orthogonal assays : Compare ELISA (protein-level) with SPR (binding affinity).
- Purity verification : Re-test batches with ≥98% HPLC purity to exclude excipient interference .
Q. What methodologies support structure-activity relationship (SAR) studies?
- Core modifications : Replace the pyridinylmethyl group with benzyl or thiophene derivatives.
- Computational docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR).
- In vitro testing : Screen analogs against a panel of cancer cell lines (IC₅₀ profiling) .
Q. How can crystallization challenges be addressed for X-ray analysis?
- Solvent screening : Test mixtures of methanol, acetonitrile, and ethyl acetate.
- Additives : Add 5% (v/v) glycerol to reduce nucleation rates.
- Temperature ramping : Gradual cooling from 40°C to 4°C over 72 hours .
Q. What stability issues arise under physiological conditions, and how are they managed?
- Hydrolysis susceptibility : The chloroacetamide moiety degrades at pH > 7.4.
- Mitigation : Conduct stress testing (40°C/75% RH for 14 days) with LC-MS monitoring. Use lyophilized storage at -20°C .
Q. How can discrepancies between in vitro and in vivo toxicity profiles be investigated?
Q. What engineering challenges arise during scale-up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
